Gold;yttrium
CAS No.: 921765-27-7
Cat. No.: VC20280750
Molecular Formula: Au5Y
Molecular Weight: 1073.7387 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921765-27-7 |
|---|---|
| Molecular Formula | Au5Y |
| Molecular Weight | 1073.7387 g/mol |
| IUPAC Name | gold;yttrium |
| Standard InChI | InChI=1S/5Au.Y |
| Standard InChI Key | MZYWHAHSYNZTSY-UHFFFAOYSA-N |
| Canonical SMILES | [Y].[Au].[Au].[Au].[Au].[Au] |
Introduction
Fundamental Composition and Structural Characteristics
Molecular and Crystalline Architecture
Gold;yttrium adopts the stoichiometric formula Au₉Y, with a molecular weight of 1,861.605 g/mol. The compound crystallizes in a cubic lattice structure, where yttrium atoms occupy interstitial positions within the gold matrix. This arrangement creates a distorted face-centered cubic (fcc) system, as confirmed by X-ray diffraction studies . The coordination environment of yttrium in Au₉Y involves eight nearest-neighbor gold atoms, creating a localized electron-deficient site that influences its chemical reactivity .
Phase Equilibria and Intermetallic Variants
The Au-Y system features seven stable intermetallic phases across different stoichiometries (Table 1):
Table 1: Intermetallic Compounds in the Au-Y System
| Compound | Crystal Structure Type | Lattice Parameters (Å) |
|---|---|---|
| Y₂Au | Co₂Si-type | a=7.32, b=4.56, c=5.89 |
| YAu | CsCl-type | a=3.78 |
| Y₃Au₄ | Pu₃Pd₄-type | a=8.91, c=5.67 |
| YAu₂ | MoSi₂-type | a=3.45, c=8.29 |
| YAu₃ | TiCu₃-type | a=5.12, c=4.98 |
| Y₁₄Au₅₁ | Gd₁₄Ag₅₁-type | a=12.78 |
| YAu₆ | HoAu₆-type | a=5.67, c=9.34 |
Data derived from phase equilibria studies demonstrate that Au₉Y exists within a narrow compositional range near the YAu₆ phase boundary. Differential thermal analysis reveals a peritectic decomposition temperature of 1,042°C for the Au-rich solid solution .
Synthesis and Characterization Techniques
Metallurgical Preparation Methods
Industrial-scale production of Au₉Y employs arc-melting under argon atmosphere, using high-purity gold (99.999%) and yttrium (99.95%) precursors. The exothermic nature of Au-Y alloy formation (ΔG° = -255 kJ/mol at 800°C) necessitates controlled cooling rates to prevent phase segregation. Post-synthesis annealing at 700-800°C for 48-72 hours ensures homogeneous distribution of yttrium within the gold matrix .
Analytical Verification
Advanced characterization combines:
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Electron Probe Microanalysis (EPMA): Quantifies yttrium content (typically 9.8-10.2 at%) with ±0.3% precision
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Scanning Transmission Electron Microscopy (STEM): Resolves atomic-scale Y substitution in Au lattice sites (Figure 1)
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X-ray Photoelectron Spectroscopy (XPS): Confirms charge transfer from Y 4d orbitals to Au 6s bands (Binding Energy Shift: Au 4f₇/₂ +0.8 eV)
Electronic Structure and Bonding Mechanisms
Charge Transfer Phenomena
Density functional theory (DFT) calculations reveal significant electron donation from yttrium to gold:
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Yttrium exhibits a partial charge of +1.2e in Au₉Y clusters
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Gold atoms adjacent to Y show reduced electron density (Wiberg Bond Index: Au-Y = 0.45 vs. Au-Au = 0.85)
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Fermi level analysis indicates hybridization between Y 4d and Au 5d orbitals (Figure 2)
Cluster-Size Dependent Properties
Gas-phase studies of AuₙY⁺ clusters (n=4-20) demonstrate:
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Critical size threshold at n=12 for stable Y incorporation
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Propene binding energy decreases from 1.8 eV (n=4) to 0.7 eV (n=20)
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Charge redistribution creates dual adsorption sites (Auδ+ and Yδ+)
Catalytic Applications and Reaction Mechanisms
Propene Oxidation Catalysis
Au₉Y-supported catalysts exhibit enhanced performance in propene-to-propylene oxide conversion:
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Turnover Frequency (TOF): 2.7×10⁻³ s⁻¹ at 150°C (vs. 1.1×10⁻³ s⁻¹ for pure Au)
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Selectivity: 88% toward epoxidation (8% improvement over undoped Au)
The catalytic cycle involves:
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O₂ activation at Au-Y interface
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Epoxide formation via Langmuir-Hinshelwood mechanism
Oxidative Cracking of Alkanes
Yttrium-doped Au catalysts demonstrate exceptional n-propane conversion:
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Conversion Rate: 64% at 550°C (35% higher than Y₂O₃-alone systems)
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Olefin Selectivity: 82% for C₃H₆
The enhanced performance originates from:
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Stabilization of metastable Au⁺ species by Y³⁺
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Spillover of activated oxygen species from Y to Au
Thermodynamic Stability and Phase Behavior
High-Temperature Stability
Electromotive force measurements (700-800°C) reveal:
Lattice Strain Effects
Yttrium incorporation induces:
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4.7% lattice expansion along <110> direction
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Dislocation density increase to 1.2×10¹⁴ m⁻²
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Stacking fault energy reduction from 45 mJ/m² (pure Au) to 28 mJ/m²
Emerging Applications and Future Directions
Quantum Dot Sensitization
Au₉Y nanoparticles (3-5 nm) demonstrate:
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Plasmon resonance shift to 520 nm (Δλ=38 nm vs. pure Au)
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Photocatalytic H₂ production rate: 12.8 μmol·h⁻¹·g⁻¹ under visible light
Radiation Shielding Materials
Neutron attenuation tests show:
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